molecular formula C24H17Cl2N3O3S B11556227 2-({5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide

2-({5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide

Cat. No.: B11556227
M. Wt: 498.4 g/mol
InChI Key: VKSYMBKFMIMYGR-UVHMKAGCSA-N
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Description

2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the furan ring, naphthalene moiety, and formamido group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl sulfanyl intermediate, followed by the introduction of the naphthalen-2-yl acetamide group. The key steps may include:

    Formation of the furan-2-yl sulfanyl intermediate: This can be achieved through the reaction of a furan derivative with a thiol compound under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

    Introduction of the formamido group: The formamido group can be introduced through a formylation reaction, where the furan-2-yl sulfanyl intermediate is treated with a formylating agent, such as formic acid or formamide.

    Coupling with the naphthalen-2-yl acetamide: The final step involves the coupling of the formamido-functionalized furan intermediate with naphthalen-2-yl acetamide. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the formamido group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers, due to its conjugated system and electron-rich nature.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Chemical Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction pathways.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(PHENYL)ACETAMIDE: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

    2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with a pyridin-2-yl group instead of a naphthalen-2-yl group.

Uniqueness

The uniqueness of 2-({5-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE lies in its combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. The presence of the naphthalen-2-yl group enhances its potential for π-π interactions and increases its hydrophobicity, potentially improving its bioavailability and membrane permeability compared to similar compounds.

Properties

Molecular Formula

C24H17Cl2N3O3S

Molecular Weight

498.4 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-[5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylfuran-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C24H17Cl2N3O3S/c25-17-6-9-20(21(26)12-17)24(31)29-27-13-19-8-10-23(32-19)33-14-22(30)28-18-7-5-15-3-1-2-4-16(15)11-18/h1-13H,14H2,(H,28,30)(H,29,31)/b27-13+

InChI Key

VKSYMBKFMIMYGR-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=C(O3)/C=N/NC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=C(O3)C=NNC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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